molecular formula C25H36O6 B1242757 3a,5a-Dimethyl-1-propan-2-yl-6-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3,4,5,6,7-hexahydrocyclohepta[e]indene-8-carbaldehyde

3a,5a-Dimethyl-1-propan-2-yl-6-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3,4,5,6,7-hexahydrocyclohepta[e]indene-8-carbaldehyde

Cat. No. B1242757
M. Wt: 432.5 g/mol
InChI Key: LPPCHLAEVDUIIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3a,5a-Dimethyl-1-propan-2-yl-6-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3,4,5,6,7-hexahydrocyclohepta[e]indene-8-carbaldehyde is a natural product found in Hericium erinaceus with data available.

Scientific Research Applications

Synthesis and Antioxidant Activity

  • The synthesis of derivatives containing pyrazole and indenone rings, similar to the queried compound, demonstrates potential as potent antioxidants and antihyperglycemic agents. These compounds have shown promising in vitro antioxidant activity and significant in vivo antihyperglycemic activity in animal models (Kenchappa et al., 2017).

Molecular Modeling and Spectroscopic Analysis

  • Bismuth organic frameworks incorporating similar structures have been studied for their conformational changes and binding abilities. Spectroscopic measurements and molecular modeling have been employed to investigate the bond formation between ligand atoms and Bi(V) (Kumar & Mishra, 2007).

Crystal Structure Analysis

  • The study of polymorphic forms of compounds structurally related to the queried chemical, focusing on molecular geometry and crystal structures, provides insights into the properties and applications of these compounds in various fields (Brito et al., 2010).

Catalysis and Polymerization

  • Research involving the catalysis of aluminum and zinc complexes with ligands derived from similar structures has been conducted. These studies are significant in understanding the catalytic behavior and potential applications in polymerization processes (Qiao, Ma, & Wang, 2011).

Photoremovable Protecting Groups

  • Studies on carboxylic acid esters related to the queried compound have explored their use as photoremovable protecting groups. This research has implications in photochemistry and the development of light-sensitive materials (Literák, Hroudná, & Klán, 2008).

Synthesis of Polysaccharides

  • The chemical synthesis of polysaccharides using starting materials similar to the compound has been explored. This area of research is significant for the development of synthetic polysaccharides with specific properties (Okada, Sumitomo, & Hishida, 1983).

properties

Product Name

3a,5a-Dimethyl-1-propan-2-yl-6-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3,4,5,6,7-hexahydrocyclohepta[e]indene-8-carbaldehyde

Molecular Formula

C25H36O6

Molecular Weight

432.5 g/mol

IUPAC Name

3a,5a-dimethyl-1-propan-2-yl-6-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3,4,5,6,7-hexahydrocyclohepta[e]indene-8-carbaldehyde

InChI

InChI=1S/C25H36O6/c1-14(2)16-7-8-24(3)9-10-25(4)17(20(16)24)6-5-15(12-26)11-19(25)31-23-22(29)21(28)18(27)13-30-23/h5-6,12,14,18-19,21-23,27-29H,7-11,13H2,1-4H3

InChI Key

LPPCHLAEVDUIIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C3=CC=C(CC(C3(CCC2(CC1)C)C)OC4C(C(C(CO4)O)O)O)C=O

melting_point

74-76°C

physical_description

Solid

synonyms

erinacine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3a,5a-Dimethyl-1-propan-2-yl-6-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3,4,5,6,7-hexahydrocyclohepta[e]indene-8-carbaldehyde
Reactant of Route 2
3a,5a-Dimethyl-1-propan-2-yl-6-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3,4,5,6,7-hexahydrocyclohepta[e]indene-8-carbaldehyde
Reactant of Route 3
3a,5a-Dimethyl-1-propan-2-yl-6-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3,4,5,6,7-hexahydrocyclohepta[e]indene-8-carbaldehyde
Reactant of Route 4
3a,5a-Dimethyl-1-propan-2-yl-6-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3,4,5,6,7-hexahydrocyclohepta[e]indene-8-carbaldehyde
Reactant of Route 5
3a,5a-Dimethyl-1-propan-2-yl-6-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3,4,5,6,7-hexahydrocyclohepta[e]indene-8-carbaldehyde
Reactant of Route 6
3a,5a-Dimethyl-1-propan-2-yl-6-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3,4,5,6,7-hexahydrocyclohepta[e]indene-8-carbaldehyde

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